molecular formula C6H6BrF3 B6607925 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2866353-56-0

1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B6607925
CAS No.: 2866353-56-0
M. Wt: 215.01 g/mol
InChI Key: MNHGTYUQOIUFJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromine atom and a trifluoromethyl (-CF₃) group at the bridgehead and secondary bridge positions, respectively. The BCP core is a strained, three-dimensional hydrocarbon scaffold widely used in medicinal chemistry as a bioisostere for planar aromatic rings, internal alkynes, or tert-butyl groups . Its unique geometry enhances physicochemical properties such as solubility, metabolic stability, and passive permeability, making it valuable in drug design .

The bromine substituent introduces a handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group modulates lipophilicity and electronic properties . This compound’s synthesis likely involves radical or carbene-based methodologies, as seen in analogous BCP derivatives .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHGTYUQOIUFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine and trifluoromethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures .

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize advanced techniques in organic synthesis, including the use of specialized reagents and catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is utilized as a precursor for synthesizing complex organic molecules. Its structure allows for various functionalizations, enabling the construction of diverse derivatives .
  • Reactivity : The compound undergoes substitution reactions where the bromine atom can be replaced by other nucleophiles, oxidation and reduction reactions affecting the oxidation state of its functional groups, and radical reactions that facilitate further functionalization .

Biology and Medicine

  • Bioisostere in Drug Design : The bicyclo[1.1.1]pentane motif has been identified as an effective bioisostere for phenyl rings, tert-butyl groups, and mono-substituted arenes, enhancing the pharmacokinetic properties of therapeutic agents . This characteristic is particularly advantageous in drug discovery, where modifications to improve solubility and reduce toxicity are critical.
  • Enzyme Interaction : The compound has shown interactions with cytochrome P450 enzymes, influencing drug metabolism pathways . It also modulates cellular signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Materials Science

  • Development of Advanced Materials : Due to its rigid structure, this compound is explored in creating advanced materials like liquid crystals and molecular rods . Its unique properties contribute to the design of materials with specific optical or electronic characteristics.

Case Study 1: Bicyclo[1.1.1]pentanes as Bioisosteres

A study highlighted the incorporation of bicyclo[1.1.1]pentane motifs into known LpPLA2 inhibitors, demonstrating their effectiveness as phenyl replacements while maintaining or enhancing biological activity . This case underscores the potential of this compound in medicinal chemistry.

Case Study 2: Scalable Synthesis Techniques

Recent advancements in scalable synthesis methods have allowed for the production of bicyclo[1.1.1]pentane derivatives using light-enabled reactions that require no catalysts or additives . This innovative approach not only simplifies the synthesis but also enhances the availability of these compounds for research applications.

Mechanism of Action

The mechanism by which 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to participate in various chemical reactions. The compound’s molecular targets and pathways involve interactions with nucleophiles, radicals, and other reactive species. These interactions facilitate the formation of new chemical bonds and the transformation of the compound into different derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated BCP Derivatives

1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
  • Structure : Similar to the target compound but substitutes bromine with iodine.
  • Synthesis : Prepared via radical multicomponent carboamination of [1.1.1]propellane, enabling halogen introduction .
  • Properties :
    • Higher molecular weight (vs. Br) may reduce solubility.
    • Iodine’s polarizability enhances reactivity in cross-couplings but increases susceptibility to oxidation .
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane (CAS 137741-18-5)
  • Structure : Bromine at the bridgehead and chloromethyl (-CH₂Cl) at the secondary bridge.
  • Applications : The chloromethyl group allows nucleophilic substitution, useful for introducing amines or alcohols .
  • Synthetic Route : Radical ring-opening of tricyclo[1.1.1.0¹,³]pentane with Cl sources .

Fluorinated BCP Derivatives

2,2-Difluorobicyclo[1.1.1]pentane (BCP-F₂)
  • Structure : Two fluorine atoms at secondary bridge positions.
  • Synthesis : Generated via difluorocarbene insertion into bicyclo[1.1.0]butanes .
  • Physicochemical Properties: clogP: 3.3 (vs. 3.5 for non-fluorinated BCP), indicating reduced lipophilicity . Improved aqueous solubility compared to fluorophenyl analogues (clogP: 4.9–5.4) .
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 224584-18-3)
  • Structure : Carboxylic acid and -CF₃ groups on the BCP core.
  • Applications : Serves as a rigid, polar building block for peptide mimetics or enzyme inhibitors .

Aromatic Bioisosteres

Bicyclo[1.1.1]pentane as a Benzene Replacement
  • Example : In γ-secretase inhibitors, replacing a para-fluorophenyl ring with BCP improved solubility (3-fold ↑) and oral bioavailability .
  • Key Advantages :
    • Reduced aromatic ring count lowers metabolic oxidation risk.
    • Enhanced three-dimensionality improves target selectivity .

Table 1: Key Properties of Selected BCP Derivatives

Compound Substituents clogP Synthetic Method Applications
1-Bromo-3-(trifluoromethyl)BCP Br (bridgehead), -CF₃ ~3.8* Radical/carbene insertion Cross-coupling precursors
1-Iodo-3-(trifluoromethyl)BCP I (bridgehead), -CF₃ ~4.1* Radical multicomponent Medicinal chemistry
2,2-Difluoro-BCP F (secondary bridges) 3.3 Difluorocarbene insertion Solubility enhancement
BCP-F₂-Ph (fluorophenyl analogue) -C₆H₄F 4.9–5.4 Traditional aryl synthesis Obsolete due to high clogP

*Estimated based on analogous compounds .

Biological Activity

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (CAS No. 2866353-56-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane framework, which is recognized as a bioisostere for phenyl rings in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways, such as cyclooxygenase and certain kinases, leading to anti-inflammatory effects and modulation of cell signaling pathways .
  • Bioisosteric Replacement : As a phenyl ring bioisostere, it can replace para-substituted aromatic groups in drug candidates, improving pharmacokinetic properties like solubility and permeability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated inhibition of γ-secretase with improved absorption characteristics in vivo (4-fold increase in C(max) compared to traditional inhibitors) .
Study 2Antimicrobial ActivityExhibited significant antimicrobial properties against various bacterial strains, indicating potential use in treating infections.
Study 3Anticancer ActivityShowed promise as an anticancer agent by inhibiting tumor growth in xenograft models, with favorable safety profiles .

Case Studies

Several case studies highlight the compound's efficacy and versatility:

  • Case Study 1 : In a study involving the synthesis of γ-secretase inhibitors, replacing the fluorophenyl group with the bicyclo[1.1.1]pentane moiety resulted in compounds that maintained enzyme inhibition while enhancing oral bioavailability .
  • Case Study 2 : Research demonstrated that derivatives of this compound exhibited enhanced metabolic stability and lower clearance rates compared to their phenyl counterparts, suggesting improved therapeutic windows for chronic conditions .

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